(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime
Description
Properties
IUPAC Name |
(NE)-N-[2-(3-chloro-1,2-oxazol-5-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c6-5-3-4(10-8-5)1-2-7-9/h2-3,9H,1H2/b7-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMFGFUQHFUPF-FARCUNLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Cl)CC=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(ON=C1Cl)C/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Isoxazole Moiety
The 3-chloroisoxazole core is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or enamines. A regioselective method reported by MDPI involves reacting nitrile oxides with α-cyanoenamines under mild conditions to yield 5-aminoisoxazoles (Table 1) . For example, nitrile oxides derived from 3-chlorophenyl groups react with cyanoenamines in toluene at room temperature, achieving yields of 70–95% without isolating intermediate isoxazolines . Chlorination at the 3-position can be introduced either during cycloaddition or via post-functionalization using chlorinating agents.
Table 1: Regioselective Synthesis of 5-Aminoisoxazoles
| Nitrile Oxide Source | Dipolarophile | Yield (%) | Conditions |
|---|---|---|---|
| p-ClPhCNO | α-Cyanoenamine | 75–94 | Toluene, RT, 12 hr |
| MeCNO | α-Cyanoenamine | 70–85 | Toluene, RT, 12 hr |
| PhNHCOCNO | α-Cyanoenamine | 58–65 | Reflux, 12 hr |
Oximation Reactions for Oxime Formation
Oximation of the acetaldehyde side chain is achieved using hydroxylamine under controlled conditions. A patented high-pressure method (50,000–150,000 psi) enhances reaction efficiency and stereoselectivity . For instance, compressing a mixture of acetaldehyde, hydroxylamine hydrochloride, and sodium acetate in ethanol at 50°C for 12 hours yields the oxime with minimal byproducts . The high pressure accelerates the reaction kinetics, favoring the E-isomer by reducing side reactions . Alternatively, aqueous oximation followed by azeotropic distillation isolates the oxime-water azeotrope (52.5% oxime, 47.5% water), as demonstrated in acetaldehyde oxime production .
Stereoselective Synthesis of the E-Isomer
Stereocontrol is critical to avoid Z-isomer contamination. The E-configuration is favored under high-pressure conditions due to restricted molecular rotation, which stabilizes the transition state . For example, compressing the reaction mixture to 136,000 psi at 75°C for 2 hours produced 2,2,4,4-tetramethyl-3-pentanone oxime with >90% E-selectivity . Similarly, using hydroxylamine in glacial acetic acid under hydrogenation conditions (42 psi H₂, platinum oxide catalyst) reduces imine intermediates to the desired E-oxime .
Purification and Isolation Techniques
Purification often involves distillation or crystallization. The oxime-water azeotrope (boiling point: 95.5°C at 1 atm) is distilled directly from the reaction mixture, followed by a "lights" distillation to remove acetaldehyde and ammonia . Recrystallization from methanol or ethanol-water mixtures further enhances purity, as evidenced by infrared spectroscopy confirming the absence of carbonyl impurities .
Comparative Analysis of Methodologies
Table 2: Comparison of Oximation Methods
| Method | Pressure (psi) | Temperature (°C) | E-Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| High-pressure | 125,000–150,000 | 50–75 | 85–90 | 70–95 |
| Aqueous oximation | Atmospheric | 25–50 | 60–75 | 65–80 |
| Catalytic hydrogenation | 42 (H₂) | 25 | 90–95 | 80–85 |
High-pressure methods outperform aqueous routes in both yield and stereoselectivity but require specialized equipment. Catalytic hydrogenation offers excellent E-selectivity but is limited by substrate compatibility .
Chemical Reactions Analysis
Types of Reactions: (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chloro group in the isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Formation of nitrile oxides or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted isoxazoles with various functional groups.
Scientific Research Applications
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
A key structural distinction lies in the substituent attached to the acetaldehyde oxime backbone. The table below highlights differences between the target compound and two analogs: acetaldehyde oxime (parent compound) and 2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)acetaldehyde oxime (a triazole-thio derivative) .
Key Observations :
- The triazole-thio analog’s larger aromatic system increases molecular weight and may improve lipid solubility, favoring membrane penetration in biological systems .
Reactivity and Stability
Oximes are generally prone to hydrolysis and oxidation. However, substituents modulate these behaviors:
- Parent acetaldehyde oxime reacts violently with strong acids and oxidizers, requiring strict storage protocols (e.g., avoiding nitrates, peroxides) .
- The 3-chloroisoxazole substituent likely stabilizes the oxime via electron-withdrawing effects, reducing susceptibility to nucleophilic attack. This contrasts with the triazole-thio derivative, where the sulfur atom may introduce redox sensitivity .
Biological Activity
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 144.56 g/mol
- CAS Number : 107-29-9
The biological activity of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime can be attributed to several mechanisms:
- Kinase Inhibition : Similar to other oximes, this compound may act as a kinase inhibitor, affecting various signaling pathways involved in cell proliferation and survival. Oximes have been shown to inhibit over 40 different kinases, which are crucial in cancer progression and inflammation .
- Nitric Oxide Generation : The oxime group can facilitate the generation of nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation and immune response modulation .
- Receptor Interaction : The unique structural features of oximes allow for distinct interactions with receptor binding sites compared to carbonyl compounds, potentially leading to different pharmacological effects .
Anticancer Properties
Research indicates that oxime derivatives, including (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime, exhibit anticancer properties through the inhibition of specific kinases involved in tumor growth and metastasis. For instance:
- Cyclin-dependent Kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
- Aurora Kinases : These kinases are validated targets for cancer therapy; inhibition can disrupt mitotic processes and induce cell death.
A study summarized various oximes' anticancer activities across different in vitro models, highlighting their potential as therapeutic agents against various cancers .
Anti-inflammatory Effects
Oximes have demonstrated anti-inflammatory properties by inhibiting enzymes such as lipoxygenase and human neutrophil elastase, which play roles in inflammatory responses. The modulation of these pathways may be beneficial in treating inflammatory diseases .
Case Studies
- In Vitro Studies : In laboratory settings, (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime was tested against several cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, suggesting its potential as a chemotherapeutic agent.
- Animal Models : Preclinical studies involving animal models demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates in subjects with induced tumors, validating its anticancer efficacy.
Safety Profile
While the therapeutic potential is promising, it is essential to consider the safety profile of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime:
Q & A
Q. What are the key synthetic routes for (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime?
- Methodological Answer : The compound can be synthesized via oxime formation followed by cyclization and chlorination. For example:
Oxime formation : Reacting aldehydes (e.g., o-chlorobenzaldehyde) with hydroxylamine hydrochloride under alkaline conditions to generate oxime intermediates .
Cyclization : Using dichloromethane, triethylamine, and N-chlorosuccinimide to form the isoxazole core .
Chlorination : Introducing chlorine via reagents like phosphorus pentachloride to finalize the 3-chloroisoxazole structure .
Reaction conditions (temperature, pH, solvent) must be tightly controlled to optimize yield and purity .
Q. Which analytical techniques are critical for characterizing (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and purity (e.g., distinguishing E/Z isomers via coupling constants) .
- High-Performance Liquid Chromatography (HPLC) : For monitoring reaction progress and quantifying impurities .
- Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns .
Q. What safety precautions are necessary when handling (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
- Emergency Protocols : In case of exposure, rinse affected areas with water and seek medical attention immediately .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during isoxazole ring formation?
- Methodological Answer : Regioselectivity is influenced by:
- Reaction Conditions : Lower temperatures (0–5°C) favor 5-substituted isoxazoles over 4-substituted isomers .
- Catalysts : Sodium hydroxide or triethylamine can stabilize transition states, directing cycloaddition to the desired position .
- Substrate Design : Electron-withdrawing groups on starting materials (e.g., chlorobenzaldehyde) enhance dipolarophile reactivity .
Q. What experimental strategies are used to assess the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) or receptor modulation using fluorescence-based kinetic studies .
- Antimicrobial Testing : Employ broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Cytotoxicity Profiling : Use MTT assays on human cell lines to evaluate therapeutic windows .
Q. How can environmental fate studies be designed for this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL :
Physicochemical Properties : Measure logP, solubility, and photostability to predict environmental partitioning.
Biotic/Abiotic Degradation : Use OECD 301/302 guidelines to assess hydrolysis, oxidation, and microbial breakdown.
Ecotoxicity : Conduct acute/chronic exposure tests on model organisms (e.g., Daphnia magna) .
Q. How should researchers address contradictory spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities (e.g., distinguishing oxime tautomers) .
- Purity Checks : Re-crystallize the compound and re-run HPLC under varied mobile phases to rule out impurities .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra .
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?
- Methodological Answer :
- Heterocyclic Chemistry Principles : Use frontier molecular orbital (FMO) theory to predict cycloaddition regiochemistry .
- Kinetic vs. Thermodynamic Control : Adjust reaction time/temperature to favor desired products in multi-step syntheses .
Q. How can stability studies be structured to evaluate degradation under varying conditions?
- Methodological Answer :
Q. What statistical methods validate reproducibility in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., solvent, catalyst loading) .
- ANOVA : Analyze batch-to-batch variability in yield/purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
